Zinkvalerianat

説明

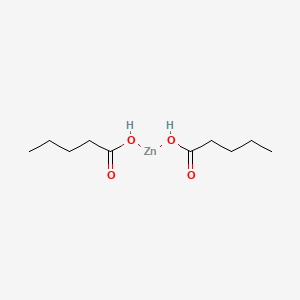

Zinkvalerianat, chemically identified as zinc valerate (C₅H₉O₂)₂Zn, is a coordination compound formed by the interaction of zinc ions (Zn²⁺) with valeric acid (pentanoic acid). This compound is characterized by its zinc center bonded to two valerate anions, which are carboxylic acid derivatives with a five-carbon alkyl chain. Zinc valerate is primarily utilized in industrial applications, such as catalysts in polymer synthesis, or in niche pharmaceutical formulations due to zinc’s antimicrobial and anti-inflammatory properties . Its stability in organic solvents and moderate thermal resistance (decomposition temperature ~220°C) make it suitable for materials science applications .

特性

分子式 |

C10H20O4Zn |

|---|---|

分子量 |

269.6 g/mol |

IUPAC名 |

pentanoic acid;zinc |

InChI |

InChI=1S/2C5H10O2.Zn/c2*1-2-3-4-5(6)7;/h2*2-4H2,1H3,(H,6,7); |

InChIキー |

HDRQELOZWSOMNL-UHFFFAOYSA-N |

正規SMILES |

CCCCC(=O)O.CCCCC(=O)O.[Zn] |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

Zinkvalerianat can be synthesized through the reaction of zinc oxide or zinc carbonate with valerianic acid. The reaction typically involves dissolving zinc oxide or zinc carbonate in an aqueous solution of valerianic acid, followed by heating to facilitate the reaction. The resulting solution is then evaporated to obtain the crystalline form of zinkvalerianat.

Industrial Production Methods

化学反応の分析

Types of Reactions

Zinkvalerianat undergoes various chemical reactions, including:

Oxidation: Zinkvalerianat can be oxidized to form zinc oxide and valerianic acid.

Reduction: It can be reduced to elemental zinc and valerianic acid.

Substitution: Zinkvalerianat can participate in substitution reactions where the valerianate group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Various organic reagents can be used for substitution reactions, depending on the desired product.

Major Products Formed

Oxidation: Zinc oxide and valerianic acid.

Reduction: Elemental zinc and valerianic acid.

Substitution: Products vary based on the substituent introduced .

科学的研究の応用

Zinkvalerianat has several scientific research applications, including:

Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

Biology: Studied for its potential role in modulating biological processes and as a zinc supplement.

Medicine: Investigated for its therapeutic properties, including its use in homeopathy for treating nervous disorders and sleep disturbances.

Industry: Utilized in the production of zinc-based materials and as an additive in various industrial processes .

作用機序

The mechanism of action of zinkvalerianat involves its interaction with zinc-dependent enzymes and proteins. Zinc ions released from zinkvalerianat can bind to and activate various enzymes, influencing metabolic pathways and cellular functions. In the nervous system, zinc ions can modulate neurotransmitter release and receptor activity, contributing to its potential therapeutic effects in treating nervous disorders .

類似化合物との比較

Comparative Analysis with Similar Compounds

Structural Analogues: Metal Valerates

Zinc valerate belongs to the broader class of metal valerates, which share the valerate anion but differ in their cationic metal centers. Key comparisons include:

Table 1: Comparison of Zinc Valerate with Other Metal Valerates

| Compound | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Solubility in Water | Key Applications |

|---|---|---|---|---|---|

| Zinc valerate | (C₅H₉O₂)₂Zn | 283.63 | 220 (dec.) | Insoluble | Polymer catalysts, preservatives |

| Magnesium valerate | (C₅H₉O₂)₂Mg | 214.51 | 185 (dec.) | Slightly soluble | Food additives, anticaking agents |

| Calcium valerate | (C₅H₉O₂)₂Ca | 230.35 | 210 (dec.) | Insoluble | Animal feed supplements |

Key Findings :

- Thermal Stability : Zinc and calcium valerates exhibit higher thermal stability than magnesium valerate, making them preferable in high-temperature industrial processes .

- Solubility : Magnesium valerate’s slight water solubility distinguishes it from zinc and calcium variants, expanding its utility in aqueous formulations .

Functional Analogues: Zinc-Based Compounds

Zinc valerate is functionally comparable to other zinc carboxylates or bioactive zinc compounds:

Table 2: Functional Comparison with Zinc Acetate and Zinc Gluconate

| Compound | Molecular Formula | Bioactivity | Pharmaceutical Use | Industrial Use |

|---|---|---|---|---|

| Zinc valerate | (C₅H₉O₂)₂Zn | Moderate antimicrobial activity | Limited (topical formulations) | Polymer stabilization, catalysts |

| Zinc acetate | (C₂H₃O₂)₂Zn | High antiviral efficacy | Lozenges for colds | Textile dyeing, wood preservatives |

| Zinc gluconate | C₁₂H₂₂O₁₄Zn | Enhanced bioavailability | Dietary supplements, wound healing | Cosmetic additives |

Key Findings :

- Bioactivity : Zinc acetate and gluconate demonstrate superior pharmacological efficacy compared to zinc valerate, attributed to their higher solubility and bioavailability .

- Industrial Versatility : Zinc valerate’s lipophilic valerate chains enhance compatibility with organic polymers, outperforming acetate and gluconate in hydrophobic matrices .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。